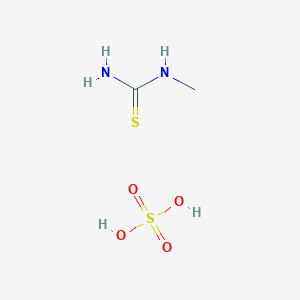

methyl isothiourea sulfate

Description

Historical Development and Early Research Trajectories

Early investigations into S-methylisothiourea sulfate (B86663) were rooted in organic synthesis and characterization. A foundational synthesis method involves the methylation of thiourea (B124793) with dimethyl sulfate. chemicalbook.comorgsyn.org An early procedure detailed by Arndt involved the reaction of finely divided thiourea with methyl sulfate, leading to the crystallization of S-methylisothiourea sulfate. orgsyn.org

The crystal structure of S-methylisothiourea sulfate was elucidated in 1962, revealing an orthorhombic crystal system with the space group Pcan. iucr.org This structural analysis provided key insights into the molecule's conformation, including the planarity of the SC(NH2)2 group and the bond lengths of the C-S bonds. iucr.org

A significant turning point in the research trajectory of S-methylisothiourea sulfate came with the discovery of its potent inhibitory effects on inducible nitric oxide synthase (iNOS) in the mid-1990s. pnas.org A 1994 study published in the Proceedings of the National Academy of Sciences of the United States of America highlighted that S-methylisothiourea sulfate is a substantially more potent inhibitor of iNOS in cultured macrophages and vascular smooth muscle cells compared to other known inhibitors of the time, such as NG-methyl-L-arginine (MeArg). pnas.org This research established the compound as a valuable tool for studying the pathophysiology of conditions associated with the induction of iNOS, such as septic shock. pnas.org

Positioning S-Methylisothiourea Sulfate within Modern Chemical Science

In contemporary chemical science, S-methylisothiourea sulfate is primarily recognized for its role as a selective iNOS inhibitor. merckmillipore.compubcompare.ai It is widely used in pharmacological and biochemical research to investigate the multifaceted roles of nitric oxide in various biological processes. pubcompare.aiontosight.ai The compound's ability to selectively target iNOS over other NOS isoforms, although not absolute, provides researchers with a valuable tool to dissect the specific contributions of inducible nitric oxide production in cellular signaling and pathophysiology. pnas.orgcaymanchem.com

Furthermore, S-methylisothiourea sulfate has found utility as a reagent in organic synthesis. Recent research has demonstrated its application as an odorless substitute for methanethiol (B179389) in the synthesis of aryl methyl sulfides, offering a safer and more manageable alternative for introducing methylthio groups into aromatic rings. rsc.orgresearchgate.net This transition-metal-free synthetic method highlights the compound's versatility beyond its biological applications. rsc.org

The inhibitory properties of S-methylisothiourea sulfate on nitric oxide synthase isoforms have been quantified in various studies. The table below summarizes key inhibition data.

| Enzyme | Inhibition Parameter | Value | Cell/System | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | EC50 | 6 µM | Immunostimulated cultured macrophages | pnas.orgmerckmillipore.com |

| Inducible Nitric Oxide Synthase (iNOS) | EC50 | 2 µM | Vascular smooth muscle cells | pnas.orgmerckmillipore.com |

| Inducible Nitric Oxide Synthase (iNOS) | Ki | 120 nM | Purified human iNOS | caymanchem.com |

| Endothelial Nitric Oxide Synthase (eNOS) | Ki | 200 nM | Purified human eNOS | caymanchem.com |

| Neuronal Nitric Oxide Synthase (nNOS) | Ki | 160 nM | Purified human nNOS | caymanchem.com |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Current Academic Research Landscapes and Challenges

Current academic research continues to explore the therapeutic potential and mechanistic intricacies of S-methylisothiourea sulfate. Investigations are ongoing in areas such as its effects on renal ischemia-reperfusion injury and its role in modulating inflammatory responses. journalrip.comresearchgate.net For instance, some studies have investigated its effects on kidney function in models of iron overload, where it was found to attenuate serum levels of creatinine (B1669602) and blood urea (B33335) nitrogen. nih.govresearchgate.net

A significant challenge in the in vivo application of S-methylisothiourea sulfate is its potential lack of good cellular penetration, which may limit its efficacy in certain contexts. caymanchem.com Additionally, while it is a potent iNOS inhibitor, it is not entirely selective and does exhibit inhibitory effects on other NOS isoforms, which can complicate the interpretation of experimental results. pnas.orgcaymanchem.com The compound is also noted to be unstable in solution, requiring fresh preparation before use. merckmillipore.com

The development of novel synthetic routes for S-methylisothiourea sulfate and its analogs remains an active area of research. For example, methods utilizing cyanamide (B42294) and methyl mercaptan as starting materials have been developed to provide a more efficient and industrially scalable synthesis process. google.com Another approach involves using methyl sodium sulfate, a byproduct of other chemical processes, as a raw material, which presents a more cost-effective and environmentally friendly option. google.com

Properties

CAS No. |

67877-46-7 |

|---|---|

Molecular Formula |

C2H8N2O4S2 |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

methylthiourea;sulfuric acid |

InChI |

InChI=1S/C2H6N2S.H2O4S/c1-4-2(3)5;1-5(2,3)4/h1H3,(H3,3,4,5);(H2,1,2,3,4) |

InChI Key |

CPLPFKDTCYDKNE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization of S Methylisothiourea Sulfate

Established Synthetic Routes to S-Methylisothiourea Sulfate (B86663)

The traditional synthesis of S-methylisothiourea sulfate relies on the nucleophilic character of the sulfur atom in thiourea (B124793), which readily attacks electrophilic methylating agents.

Thiourea Alkylation with Methylating Reagents

The S-alkylation of thiourea is a common method for producing S-alkylisothiourea salts. wikipedia.org This reaction leverages the tautomeric nature of thiourea, which can exist in a thiol form (isothiourea), making the sulfur atom a potent nucleophile. tcichemicals.com The reaction is typically carried out by treating thiourea with a methylating agent. Common reagents for this purpose include methyl halides, such as methyl iodide, and dialkyl sulfates. wikipedia.org The choice of reagent can influence the resulting salt; for example, methyl iodide yields the hydriodide salt, while dimethyl sulfate produces the sulfate salt. wikipedia.org

Methyl Sulfate-Mediated Synthesis from Thiourea

A well-documented and widely used method for synthesizing S-methylisothiourea sulfate involves the direct reaction of thiourea with dimethyl sulfate. chemicalbook.comresearchgate.net This procedure, detailed in Organic Syntheses, serves as a benchmark for this transformation. orgsyn.org The reaction is typically performed in an aqueous medium where finely divided thiourea is mixed with dimethyl sulfate. orgsyn.org

The reaction proceeds spontaneously and is notably exothermic, often requiring cooling to moderate its rate. orgsyn.org After the initial vigorous phase, the mixture is heated to reflux to ensure the completion of the methylation process. orgsyn.org During this stage, the dimethyl sulfate is converted to methyl hydrogen sulfate as half of the thiourea is methylated. orgsyn.org Subsequent heating drives the reaction to completion, yielding S-methylisothiourea sulfate, which crystallizes from the solution. orgsyn.org The product is then typically isolated by filtration after the addition of ethanol (B145695). orgsyn.org This established method provides high yields, generally in the range of 79-84%. orgsyn.org

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Thiourea, Dimethyl Sulfate (technical grade) | orgsyn.org |

| Solvent | Water | orgsyn.org |

| Stoichiometry | Approximately 2 moles of thiourea to 1.1 moles of dimethyl sulfate | orgsyn.org |

| Initial Phase | Spontaneous, exothermic reaction; may require occasional cooling | orgsyn.org |

| Second Phase | Reflux for one hour to complete methylation | orgsyn.org |

| Isolation | Cooling, addition of 95% ethyl alcohol, and filtration | orgsyn.org |

| Yield | 79–84% of theoretical | orgsyn.org |

Innovations in S-Methylisothiourea Sulfate Synthesis for Enhanced Efficiency

Recent advancements in the synthesis of S-methylisothiourea sulfate have focused on improving economic viability and environmental friendliness by utilizing industrial by-products and exploring alternative chemical pathways that avoid hazardous reagents.

Sustainable Approaches Utilizing Waste By-products (e.g., methyl sodium sulfate offscum)

An innovative and sustainable approach utilizes methyl sodium sulfate offscum, an industrial by-product, as the methylating agent. This method presents a "green" alternative to using highly toxic reagents like dimethyl sulfate. The process involves the reflux reaction of thiourea and methyl sodium sulfate offscum in water under neutral conditions.

This sustainable method not only provides a use for an industrial waste product but also enhances safety by replacing a hazardous raw material. The reaction is reported to have a high speed and good product quality, with the significant advantage of not producing wastewater or other offscums, thereby realizing a more environmentally benign production cycle.

| Parameter | Description |

|---|---|

| Raw Materials | Thiourea, Methyl Sodium Sulfate Offscum (≥90% content) |

| Solvent | Water |

| Reaction Condition | Reflux under neutral pH |

| Key Advantage | Utilizes industrial waste, avoids toxic methylating agents, no waste water generation |

| Reaction | 2(H₂N)₂C=S + 2CH₃OSO₃Na → (HN=C(SCH₃)NH₂)₂·H₂SO₄ + Na₂SO₄ |

Cyanamide (B42294) and Thiomethyl Alcohol Condensation Strategies

An alternative synthetic route that avoids the use of thiourea altogether has been developed, starting from cyanamide and methyl mercaptan (thiomethyl alcohol). google.com This method is significant as it circumvents the use of highly toxic dimethyl sulfate. google.com The process involves synthesizing S-methylisothiourea acetate (B1210297) as an intermediate under acidic conditions, followed by a replacement reaction with a strong acid, such as sulfuric acid, to yield the final S-methylisothiourea salt. google.com

The reaction is characterized by simple operational steps, a short reaction period, and a high conversion rate, making it suitable for industrial-scale production. google.com The final product obtained through this route is reported to have a purity of over 99%. google.com

| Step | Description | Reference |

|---|---|---|

| 1 | Mixing of cyanamide and an acid (e.g., acetic acid). | google.com |

| 2 | Introduction of thiomethyl alcohol gas into the mixture at temperatures ranging from -5°C to 80°C for 2-5 hours to form S-methylisothiourea acetate. | google.com |

| 3 | Displacement reaction with a strong acid (e.g., sulfuric acid) to obtain the desired S-methylisothiourea salt. | google.com |

| Advantages | Avoids highly toxic methyl sulfate, simple operation, high conversion rate and purity (>99%). | google.com |

Kinetic and Thermodynamic Aspects of S-Methylisothiourea Sulfate Formation

While detailed quantitative studies on the reaction kinetics and thermodynamics of S-methylisothiourea sulfate formation are not extensively available in the reviewed literature, procedural descriptions offer valuable qualitative insights.

The established synthesis via the alkylation of thiourea with dimethyl sulfate is characterized as a spontaneous and vigorous reaction. orgsyn.org This indicates that the reaction is thermodynamically favorable, with a negative Gibbs free energy change (ΔG < 0), and is significantly exothermic, releasing a substantial amount of heat (ΔH < 0). orgsyn.org The need for occasional cooling during the initial phase of the reaction underscores its exothermic nature. orgsyn.org If the mixture is cooled excessively, the spontaneous reaction may cease, requiring gentle heating to re-initiate, which suggests the existence of an activation energy barrier that must be overcome for the reaction to proceed at a practical rate. orgsyn.org

Kinetic studies on thiourea derivatives have often focused on their decomposition or oxidation reactions rather than their synthesis. acs.orgacs.org For instance, studies on the decomposition of methylated thioureas in acidic solutions at elevated temperatures indicate first-order kinetics for that specific process, but this does not directly describe the kinetics of the formation reaction. acs.org The formation reaction itself involves a nucleophilic attack (S N2 type) of the sulfur atom in thiourea on the methyl group of dimethyl sulfate, a class of reactions known to be influenced by factors such as reactant concentration, temperature, and solvent polarity. wikipedia.org However, specific rate constants and activation energy values for the synthesis of S-methylisothiourea sulfate are not provided in the surveyed sources.

Optimization of Reaction Parameters for Yield and Selectivity in S-Methylisothiourea Sulfate Synthesis

The industrial and laboratory-scale synthesis of S-methylisothiourea sulfate is a process where the optimization of reaction parameters is critical for maximizing product yield and ensuring high selectivity. Key variables that significantly influence the outcome of the synthesis include the molar ratio of reactants, reaction temperature, and reaction duration. The primary synthetic route typically involves the reaction of thiourea with a methylating agent, most commonly dimethyl sulfate. google.comorgsyn.org

Research and patented methods demonstrate that careful control over these parameters can lead to substantial improvements in efficiency and product quality. For instance, different molar ratios of thiourea to the methylating agent have been explored to determine the optimal stoichiometry for the reaction. google.comorgsyn.org Similarly, the thermal profile of the reaction, from initiation temperature to the duration of reflux, plays a pivotal role in driving the reaction to completion while minimizing the formation of byproducts. google.comorgsyn.org

Detailed Research Findings

Detailed investigations into the synthesis of S-methylisothiourea sulfate have identified several key parameters that can be adjusted to optimize the yield. The interplay between the concentration of reactants, the thermal conditions, and the reaction time forms the basis of process optimization.

One common synthetic approach involves reacting thiourea with dimethyl sulfate in an aqueous solution. orgsyn.org An initial spontaneous reaction often occurs, which may require cooling to moderate its rate before a period of heating under reflux is applied to ensure the reaction completes. orgsyn.org The yield of S-methylisothiourea sulfate is highly dependent on the precise conditions employed during this process.

The following data tables summarize findings from various synthetic methodologies, illustrating how adjustments in reaction parameters affect the final product yield.

Table 1: Effect of Reactant Molar Ratio on S-Methylisothiourea Sulfate Yield This table illustrates the impact of varying the molar ratios of the primary reactants, thiourea and a methylating agent (dimethyl sulfate or methyl sodium sulfate), on the final product yield.

| Thiourea (moles) | Methylating Agent (moles) | Molar Ratio (Thiourea:Methylating Agent) | Yield (%) | Reference |

| 2 | 1.1 (Dimethyl Sulfate) | 1.82 : 1 | 79-84 | orgsyn.org |

| 1 | 1.1 (Methyl Sodium Sulfate) | 1 : 1.1 | Not specified | google.com |

| 1 | 0.67 (Dimethyl Sulfate) | 1 : 0.67 | 92.0 | google.com |

| 0.1 | 0.055 (Dimethyl Sulfate) | 1.82 : 1 | 94.0 | google.com |

Table 2: Influence of Temperature and Reaction Time on Synthesis This table details how different temperature profiles and reaction durations have been utilized in the synthesis of S-methylisothiourea sulfate, affecting both the reaction's progress and efficiency.

| Temperature (°C) | Reaction Time | Method | Yield (%) | Reference |

| Spontaneous, then reflux | 1 hour (reflux) | Reaction with dimethyl sulfate in water | 79-84 | orgsyn.org |

| 110 | 1.5 hours | Phase-transfer catalyzed reaction | 94.0 | google.com |

| 105-115 | 2 hours | Reaction with methyl sodium sulfate | Not specified | google.com |

| 110-120 | 4 hours | Reflux reaction | 92.0 | google.com |

| 80, then reflux | 5 hours | Reaction with dimethyl sulfate | 78.9 | google.com |

The use of catalysts has also been explored to enhance reaction rates and yields. A notable example is the use of a phase-transfer catalyst, such as triethyl benzyl (B1604629) ammonia (B1221849) chloride, which has been reported to achieve a yield of 94% under specific conditions. google.com This indicates that catalytic methods can provide a significant advantage in optimizing the synthesis process. The choice of solvent is also a crucial parameter, with water being a commonly used medium for this reaction. google.comorgsyn.org Subsequent purification steps often involve the use of other solvents like ethanol to isolate the final product. orgsyn.org The optimization process, therefore, involves a multi-faceted approach, balancing reactant ratios, temperature, time, and the potential inclusion of a catalyst to achieve the desired yield and purity of S-methylisothiourea sulfate.

Fundamental Chemical Reactivity and Mechanistic Studies of S Methylisothiourea Sulfate

Electron-Density Distribution and Sites of Reactivity within the S-Methylisothiourea Moiety

The reactivity of the S-methylisothiouronium cation, the active component of S-methylisothiourea sulfate (B86663), is governed by the distribution of electron density across its structure. The cation features a planar guanidinium-like system where a central carbon atom is bonded to two nitrogen atoms and one sulfur atom. The positive charge is not localized on a single atom but is delocalized across the N-C-N backbone and the sulfur atom through resonance. utdallas.edumasterorganicchemistry.com

Key sites of reactivity in the S-methylisothiouronium cation are:

N-H Protons: These protons are acidic due to the delocalized positive charge and can be removed by a base.

Sulfur Atom: After deprotonation, the molecule can fragment to release the methylthiolate nucleophile.

Central Carbon Atom: This carbon is electrophilic due to its attachment to three heteroatoms, but its reactivity is often overshadowed by the nucleophilic potential of the sulfur moiety after activation.

Investigation of Nucleophilic and Electrophilic Reactivity Patterns

The primary role of S-methylisothiourea sulfate in organic synthesis is as a nucleophilic methylthiolating agent. rsc.org It is not nucleophilic itself but serves as a convenient precursor to the active nucleophile. In the presence of a base, it generates methanethiol (B179389) or its conjugate base, the methanethiolate (B1210775) anion. This in-situ generation circumvents the need to handle gaseous and foul-smelling methanethiol directly.

The generated methylthiolate anion is a powerful nucleophile that can participate in a variety of reactions, most notably nucleophilic aromatic substitution (SₙAr) and reactions with alkyl halides to form thioethers.

While the cation itself is electrophilic in nature, its direct reaction as an electrophile is less common. The delocalization of the positive charge reduces the electrophilicity of any single atom within the moiety. Therefore, its synthetic utility is almost exclusively based on the nucleophilic species it generates upon activation.

Detailed Mechanistic Elucidation of Reactions Involving S-Methylisothiourea Sulfate

S-Methylisothiourea sulfate is widely used for the synthesis of aryl methyl sulfides from aryl halides, particularly under transition-metal-free conditions. rsc.org This reaction is typically promoted by a base, such as cesium carbonate (Cs₂CO₃).

The proposed mechanism proceeds through the following key steps:

Deprotonation: The base deprotonates the S-methylisothiouronium cation to form the neutral S-methylisothiourea intermediate.

Nucleophile Generation: The neutral intermediate decomposes in the presence of the base to release the highly nucleophilic methylthiolate anion (CH₃S⁻).

Nucleophilic Aromatic Substitution (SₙAr): The methylthiolate anion attacks the electron-deficient aryl halide, displacing the halide and forming the C-S bond of the aryl methyl sulfide (B99878) product. This step is favored for aryl halides bearing electron-withdrawing groups.

This methodology provides an efficient and operationally simple route to a wide range of aryl methyl sulfides, avoiding the use of transition metal catalysts that are often required for C-S bond formation. rsc.orgorganic-chemistry.orgnih.gov

| Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Fluoronitrobenzene | Cs₂CO₃ | DMF | 100 | 95 |

| 1-Chloro-2,4-dinitrobenzene | Cs₂CO₃ | DMF | Room Temp | 98 |

| 4-Chlorobenzonitrile | Cs₂CO₃ | DMF | 120 | 85 |

| 2-Chloropyridine | Cs₂CO₃ | DMF | 120 | 82 |

| 1-Iodonaphthalene | Cs₂CO₃ | DMF | 140 | 75 |

The formation of aryl methyl sulfides is a specific example of a broader class of reactions known as thiomethylation. The fundamental mechanistic pathway for thiomethylation using S-methylisothiourea sulfate consistently involves the base-mediated in-situ generation of the methylthiolate nucleophile. This nucleophile can then react with a variety of electrophilic substrates beyond aryl halides.

For example, it can participate in Sₙ2 reactions with alkyl halides to generate dialkyl sulfides. The choice of base and reaction conditions can be tuned to control the rate of nucleophile generation and subsequent reaction with the electrophile. The key advantage of this process is the use of a stable, solid precursor to deliver the reactive methylthiolate species precisely when and where it is needed in the reaction mixture.

The S-methylisothiouronium cation and its neutral conjugate base can exhibit tautomerism, which involves the migration of a proton accompanied by a shift in double bonds. nih.gov Tautomerism is a form of constitutional isomerism where the isomers are in rapid equilibrium. winona.educhemrxiv.orgresearchgate.net

For the S-methylisothiouronium cation, prototropic tautomerism can occur, leading to different isomers where the proton is located on different nitrogen atoms. While these forms are chemically equivalent if the nitrogen substituents are identical, they represent distinct species.

More significantly, the neutral S-methylisothiourea molecule exists in an equilibrium between two main tautomeric forms: the amine-imine and the diamine forms. This tautomerization is a type of prototropy involving the relocation of a hydrogen atom between the two nitrogen atoms. The equilibrium between these forms can be influenced by factors such as solvent polarity and temperature. The specific tautomer that acts as the direct precursor to the methylthiolate anion may depend on the reaction conditions, although the ultimate outcome—generation of the nucleophile—remains the same.

Role of Counterions (Sulfate) in Reaction Dynamics

The counterion in an ionic compound can influence reaction dynamics by affecting solubility, ionic strength, and by direct participation in the reaction. wikipedia.orgmdpi.com In the case of S-methylisothiourea sulfate, the sulfate anion (SO₄²⁻) is the conjugate base of a strong acid (bisulfate) and is therefore a very weak base and a poor nucleophile. youtube.com

Its primary roles in the reaction dynamics are:

Maintaining Charge Neutrality: It balances the positive charge of the S-methylisothiouronium cation, allowing it to be isolated as a stable, crystalline solid. rsc.org

Influencing Physical Properties: The sulfate counterion imparts high melting points and solubility in polar solvents, which are characteristic of salts. This makes the reagent easy to handle and weigh compared to its gaseous active species.

Chemical Inertness: Due to its low basicity and nucleophilicity, the sulfate ion is generally considered a spectator ion in the organic transformations involving the cation. youtube.comreach-metals.eu It does not compete with the stronger bases used to activate the reagent or with the potent methylthiolate nucleophile that is generated.

Therefore, the sulfate counterion is crucial for the stability and handling of the reagent but generally does not play a direct mechanistic role in the subsequent bond-forming reactions.

Applications of S Methylisothiourea Sulfate in Advanced Organic Synthesis

S-Methylisothiourea Sulfate (B86663) as a Versatile C1 Sulfur Synthon

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential synthetic operation. S-Methylisothiourea sulfate is widely recognized as a convenient and effective C1 sulfur synthon. It serves as a practical surrogate for the highly volatile, malodorous, and toxic methanethiol (B179389) (CH₃SH). By providing a methylthio (-SCH₃) group, a one-carbon sulfur unit, it facilitates the introduction of this moiety into various organic frameworks under controlled and operationally simpler conditions. Its solid nature and lack of odor make it a superior choice for laboratory and potential large-scale applications where the handling of methanethiol would pose significant challenges.

Precursor in the Synthesis of Guanidine-Containing Frameworks

The guanidinium (B1211019) group is a critical pharmacophore found in numerous natural products and pharmaceutically active compounds due to its ability to engage in strong hydrogen bonding interactions. S-Methylisothiourea sulfate is a cornerstone reagent for the synthesis of guanidines, a process known as guanylation. orgsyn.orgmdpi.com It reacts readily with primary and secondary amines, displacing the methylthio group—a good leaving group—to form the corresponding guanidine (B92328) derivatives.

For instance, the reaction of S-methylisothiourea sulfate with 3-chloro-2-((2-aminoethyl)thiomethyl) pyridine (B92270) in water under reflux conditions directly yields 2-[3-chloro-2-pyridyl)methylthio)ethyl]guanidine sulfate. organic-chemistry.org This transformation highlights the efficiency of S-methylisothiourea sulfate in constructing complex guanidine-containing molecules. The compound is also an important intermediate in the preparation of various guanidine-based agrochemicals and pharmaceuticals like guanethidine (B1672426) salt. google.com To modulate reactivity and improve solubility in organic solvents, derivatives such as N,N′-diBoc-S-methylisothiourea are often employed, which can perform guanylation in the presence of coupling agents like mercury(II) chloride. nih.gov

| Starting Amine | Guanylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-chloro-2-((2-aminoethyl)thiomethyl) pyridine | S-Methylisothiourea sulfate | Water, Reflux, 3h | 2-[3-chloro-2-pyridyl)methylthio)ethyl]guanidine sulfate | organic-chemistry.org |

| 6-Bn aminopyridine derivative | N,N′-diBoc-S-methylisothiourea | HgCl₂, NEt₃, DCM, rt, 16h | Protected Guanidine Derivative | nih.gov |

Synthetic Strategies for Heterocyclic Compound Derivatization

S-Methylisothiourea sulfate is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.

While direct cyclization of S-methylisothiourea sulfate to form the 1,3,5-triazine (B166579) core is not the common pathway, its role is crucial as a precursor to the necessary building blocks. The synthesis of many substituted 1,3,5-triazines relies on the cyclotrimerization of nitriles or the condensation of compounds containing the guanidine functional group. As established, S-methylisothiourea sulfate is a primary reagent for converting amines into guanidines. These resulting guanidines can then be reacted with other reagents, such as 1,1-dibromoalkenes or imidates, to construct the 1,3,5-triazine ring. Therefore, S-methylisothiourea sulfate serves as a key upstream component in multi-step synthetic routes toward complex triazine derivatives.

The pyrimidine (B1678525) ring is another fundamental heterocycle in numerous biologically active molecules. S-Methylisothiourea sulfate (or its hemisulfate salt) is a key component in modified Biginelli-type reactions for the synthesis of pyrimidine scaffolds. Specifically, in the Atwal-Biginelli cyclocondensation, S-methylisothiourea hemisulfate salt reacts with 2-(gem-disubstituted)methylene-3-oxoesters. This reaction leads to the formation of 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomeric isomers. This approach expands the molecular diversity of dihydropyrimidine (B8664642) derivatives, which are otherwise difficult to access. The methylthio group installed at the 2-position of the pyrimidine ring can be further functionalized, serving as a handle for additional synthetic modifications.

Development of Regioselective and Chemoselective Thiomethylation Methodologies

The direct introduction of a methylthio group onto aromatic and heteroaromatic rings is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals. S-Methylisothiourea sulfate has been successfully employed in the development of efficient thiomethylation methods.

An efficient, transition-metal-free method for the synthesis of aryl methyl sulfides has been developed using S-methylisothiourea sulfate. This protocol involves the reaction of aryl halides, including challenging aryl fluorides, with S-methylisothiourea sulfate in the presence of a base such as cesium carbonate. The reaction demonstrates excellent functional-group tolerance and proceeds under mild conditions, providing the desired aryl methyl sulfides in satisfactory yields. This methodology avoids the use of transition-metal catalysts and foul-smelling thiols, presenting an operationally simple and attractive route for C-S bond formation.

| Aryl Halide Substrate | Reagent | Base | Conditions | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Aryl Fluorides | S-Methylisothiourea sulfate | Cesium Carbonate | PEG-400 | Aryl Methyl Sulfide (B99878) | Transition-metal-free, odorless | |

| Aryl Iodides | S-Methylisothiourea sulfate | Cesium Carbonate | - | Aryl Methyl Sulfide | Good yields, operational simplicity |

Reaction with Alkynes and 1,3-Diketones

While direct, well-documented examples of S-methylisothiourea sulfate reacting with simple alkynes are not prevalent in readily available literature, its application in constructing heterocyclic systems from 1,3-dicarbonyl compounds and their analogues is established. The reactivity of S-methylisothiourea sulfate with these substrates provides a pathway to valuable pyrimidine derivatives.

A notable application is the Atwal-Biginelli cyclocondensation reaction. In this type of reaction, S-methylisothiourea hemisulfate salt condenses with 2-(gem-disubstituted)methylene-3-oxoesters, which are structurally related to 1,3-diketones. This reaction leads to the formation of 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomeric isomers. nih.gov This one-pot synthesis is an efficient method for creating highly substituted dihydropyrimidine cores, which are important scaffolds in medicinal chemistry.

The general reaction scheme for the synthesis of substituted pyrimidines from S-methylisothiourea sulfate and a β-ketoester is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| S-Methylisothiourea sulfate | β-Ketoester | Substituted 2-methylthiopyrimidine | Cyclocondensation |

Functionalization of Thiols, Selenols, and H-Phosphine Oxides

Currently, there is limited specific information available in the scientific literature detailing the direct use of S-methylisothiourea sulfate for the S-methylation of thiols and selenols, or for the functionalization of H-phosphine oxides. While S-methylisothiourea sulfate is a source of a methylthio group, other more common methylating agents are typically employed for these transformations. Further research is required to explore the potential of S-methylisothiourea sulfate in these specific functionalization reactions.

Intermediate in the Academic Synthesis of Complex Organic Molecules

S-Methylisothiourea sulfate serves as a crucial starting material in the academic synthesis of several complex and biologically significant organic molecules. Its pre-existing isothiourea scaffold provides a convenient entry point for the construction of more elaborate structures, particularly those containing nitrogen and sulfur atoms.

Synthesis of Imidacloprid (B1192907) Metabolites

A significant application of S-methylisothiourea sulfate is its use as a precursor in the multi-step synthesis of hydroxylated metabolites of the widely used neonicotinoid insecticide, Imidacloprid. Specifically, the 4-hydroxy and 5-hydroxy imidacloprid metabolites have been synthesized in a four-step sequence commencing with S-methylisothiourea sulfate. researchgate.netresearchgate.net

Table of Synthetic Steps for Imidacloprid Metabolites:

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | S-Methylisothiourea sulfate | Fuming HNO₃, H₂SO₄ | N-nitro-S-methylisothiourea |

| 2 | N-nitro-S-methylisothiourea | 2-Chloro-5-(aminomethyl)pyridine | Imidacloprid precursor |

| 3 | Imidacloprid precursor | Base | Imidacloprid |

| 4 | Imidacloprid | Oxidizing Agent | 4-Hydroxyimidacloprid or 5-Hydroxyimidacloprid |

Preparation of Other Organosulfur and Nitrogen-Containing Scaffolds

Beyond the synthesis of specific agrochemical metabolites, S-methylisothiourea sulfate is a valuable building block for a variety of other organosulfur and nitrogen-containing heterocyclic scaffolds. Its reaction with dicarbonyl compounds or their equivalents, as seen in the formation of pyrimidines, demonstrates its potential for constructing six-membered heterocyclic rings. lookchem.com

The isothiourea moiety can be envisioned as a versatile synthon. The methylthio group can act as a leaving group in the presence of suitable nucleophiles, allowing for further functionalization. The nitrogen atoms can participate in cyclization reactions to form a range of heterocyclic systems. While extensive examples are not broadly documented, the fundamental reactivity of S-methylisothiourea sulfate suggests its applicability in the synthesis of diverse heterocycles such as thiazoles, imidazoles, and other related structures, warranting further exploration in synthetic methodology development.

Catalytic Applications and Supramolecular Interactions of S Methylisothiourea Sulfate

S-Methylisothiourea Sulfate (B86663) as a Ligand or Ligand Precursor in Homogeneous Catalysis

The utility of S-methylisothiourea sulfate in homogeneous catalysis is an area of developing research. While the broader class of thiourea (B124793) derivatives is known for its versatile coordination chemistry and application in catalysis, specific studies detailing the direct use of S-methylisothiourea sulfate as a ligand are not extensively documented in publicly available research. Thiourea derivatives, in general, can coordinate to metal centers through their sulfur and nitrogen atoms, acting as either monodentate or bidentate ligands. This coordination can influence the electronic and steric environment of the metal catalyst, thereby tuning its activity and selectivity in various organic transformations.

S-methylisothiourea sulfate can be considered a precursor to catalytically active ligands. The isothiourea moiety can be incorporated into more complex molecular frameworks to create multifunctional ligands. These ligands can then be used to form metal complexes for homogeneous catalysis. The sulfate salt form provides stability to the S-methylisothiourea molecule, which can be converted to its free base or other derivatives for subsequent use in ligand synthesis. However, direct reports of S-methylisothiourea sulfate itself participating as a primary ligand in a homogeneous catalytic cycle are limited.

Development of Heterogeneous Catalysts Incorporating S-Methylisothiourea Derivatives

A significant area of application for S-methylisothiourea derivatives is in the field of heterogeneous catalysis, particularly in the development of robust and recyclable catalysts.

Fabrication of Magnetic Nanoparticle-Supported Catalysts

Recent research has focused on the immobilization of catalytic species onto solid supports to facilitate catalyst recovery and reuse. Magnetic nanoparticles are particularly attractive as supports due to their high surface area and the ease of separation from the reaction mixture using an external magnetic field.

A notable example is the synthesis of a nickel(II) catalyst supported on magnetic nanoparticles functionalized with an S-methylisothiourea derivative (Fe3O4@WO3-E-SMTU-NiII). The fabrication process involves a multi-step synthesis:

Preparation of Fe3O4 nanoparticles.

Coating of the Fe3O4 nanoparticles with a layer of WO3 to form a core-shell structure (Fe3O4@WO3).

Functionalization of the surface with epichlorohydrin.

Reaction with S-methylisothiourea hemisulfate salt to introduce the S-methylisothiourea moiety (Fe3O4@WO3-E-SMTU).

Immobilization of nickel(II) ions by coordination to the S-methylisothiourea derivative. researchgate.netnih.govrsc.orgresearchgate.net

This method results in a magnetically separable nanostructured catalyst with a uniform distribution of the active metal centers. researchgate.netnih.govrsc.org

Performance in Carbon-Carbon Coupling Reactions (e.g., Heck-Mizoroki, Suzuki-Miyaura)

The Fe3O4@WO3-E-SMTU-NiII catalyst has demonstrated high efficiency in promoting carbon-carbon bond formation through Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.govrsc.org These reactions are fundamental in organic synthesis for the creation of complex molecules from simpler precursors.

The catalyst has been shown to be effective for a range of aryl halides (iodides, bromides, and chlorides) in reactions with alkyl acrylates and arylboronic acids. researchgate.netnih.govrsc.org The reactions proceed under mild conditions, often in environmentally friendly solvents like ethanol (B145695). researchgate.netnih.govrsc.org

Table 1: Performance of Fe3O4@WO3-E-SMTU-NiII in Heck-Mizoroki Reaction

| Aryl Halide | Olefin | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Methyl acrylate | Methyl cinnamate | 98 |

| 4-Iodotoluene | Methyl acrylate | Methyl 4-methylcinnamate | 96 |

| 4-Bromoanisole | Methyl acrylate | Methyl 4-methoxycinnamate | 94 |

Table 2: Performance of Fe3O4@WO3-E-SMTU-NiII in Suzuki-Miyaura Reaction

| Aryl Halide | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Phenylboronic acid | Biphenyl | 99 |

| 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | 97 |

| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |

| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |

Investigation of Catalyst Durability, Recyclability, and Metal Leaching

A key advantage of the Fe3O4@WO3-E-SMTU-NiII heterogeneous catalyst is its durability and reusability. Studies have shown that the catalyst can be magnetically separated from the reaction mixture and reused for multiple cycles without a significant loss in its catalytic activity. researchgate.netnih.gov The catalyst has been successfully reused for up to six consecutive runs, maintaining high product yields. researchgate.netnih.gov

Furthermore, investigations into metal leaching have revealed that the nickel content in the reaction solution after catalyst separation is negligible. researchgate.netnih.gov This indicates a strong anchoring of the nickel species to the S-methylisothiourea-functionalized support, which is crucial for maintaining the catalyst's integrity and preventing contamination of the final product with toxic metals. researchgate.netnih.gov

Supramolecular Assemblies and Host-Guest Chemistry Involving S-Methylisothiourea Sulfate

The field of supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Host-guest chemistry is a branch of supramolecular chemistry where a larger "host" molecule encapsulates a smaller "guest" molecule.

While the broader family of thiourea derivatives is well-known for its ability to form predictable hydrogen-bonding patterns, making them valuable building blocks in crystal engineering and supramolecular chemistry, specific research detailing the direct involvement of S-methylisothiourea sulfate in such assemblies is not widely reported. The presence of multiple hydrogen bond donors (N-H groups) and acceptors (the sulfate anion) in S-methylisothiourea sulfate suggests its potential to participate in the formation of extended hydrogen-bonded networks. However, detailed studies on the crystal engineering and host-guest chemistry specifically of S-methylisothiourea sulfate are limited in the current scientific literature. The focus has predominantly been on more complex, functionalized thiourea derivatives for these applications.

Advanced Spectroscopic and Diffraction Techniques for Characterization of S Methylisothiourea Sulfate

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that probe the molecular vibrations of a compound, providing a detailed fingerprint of its functional groups. While both are based on molecular vibrations, they operate on different principles and are governed by different selection rules, making them complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The S-methylisothiourea cation and the sulfate (B86663) anion possess several functional groups with characteristic IR absorption bands. Key expected vibrations for the S-methylisothiourea cation include N-H stretching of the amine groups, C-N stretching, and C-S stretching. The methyl group would exhibit characteristic C-H stretching and bending vibrations. The sulfate anion (SO₄²⁻), if it maintains its tetrahedral symmetry, would show a strong, broad absorption band corresponding to the asymmetric stretching mode (ν₃) typically found in the 1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For S-methylisothiourea sulfate, the symmetric stretching vibrations of the sulfate ion (ν₁) would be expected to produce a strong, sharp peak in the Raman spectrum, which is often weak or forbidden in the IR spectrum. The C-S bond stretching is also typically a strong Raman scatterer. Therefore, Raman spectroscopy would be particularly useful for confirming the presence and symmetry of the sulfate counter-ion and for providing additional details on the skeletal structure of the S-methylisothiourea cation.

| Functional Group | Vibrational Mode | Expected IR Activity | Expected Raman Activity | Approximate Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | Strong | Moderate | 3100-3400 |

| C-H (Methyl) | Stretching | Moderate | Moderate | 2850-3000 |

| C=N (Iminium) | Stretching | Strong | Strong | 1640-1690 |

| N-H (Amine) | Bending | Moderate | Weak | 1550-1650 |

| C-H (Methyl) | Bending | Moderate | Moderate | 1375-1450 |

| C-N | Stretching | Strong | Moderate | 1200-1350 |

| SO₄²⁻ (Sulfate) | Asymmetric Stretch (ν₃) | Very Strong | Weak | ~1100 |

| SO₄²⁻ (Sulfate) | Symmetric Stretch (ν₁) | Weak (often inactive) | Strong | ~980 |

| C-S | Stretching | Moderate | Strong | 600-800 |

This table is based on established group frequencies and is predictive for S-methylisothiourea sulfate in the absence of specific experimental data.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms.

In the ¹H NMR spectrum of S-methylisothiourea sulfate, distinct signals would be expected for the different types of protons in the cation. The methyl (CH₃) protons attached to the sulfur atom would likely appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be influenced by the electron-withdrawing nature of the sulfur atom. The amine (NH₂) protons would also produce a signal, which might be broad due to quadrupole effects of the nitrogen atom and chemical exchange with the solvent. The position of the NH₂ peak can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton. For the S-methylisothiourea cation, two distinct carbon signals are expected. The carbon atom of the methyl group (S-CH₃) would appear at a higher field (lower ppm value). The quaternary carbon atom of the isothiourea core [SC(NH₂)₂] would be significantly downfield due to its attachment to three electronegative atoms (one sulfur and two nitrogen atoms).

For a relatively simple molecule like S-methylisothiourea, 1D NMR spectra are often sufficient for complete structural assignment. However, 2D NMR techniques could be used for unambiguous confirmation.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling for the methyl and amine protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show a correlation between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. An HMBC spectrum could show a correlation between the methyl protons and the quaternary carbon of the isothiourea core, confirming the S-CH₃ linkage.

While ¹H and ¹³C NMR spectra for S-methylisothiourea sulfate are referenced in spectral databases, specific, publicly available high-resolution data remains scarce.

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | S-CH₃ | ~2.0 - 3.0 | Singlet | Influenced by the sulfur atom. |

| ¹H | NH₂ | Variable | Broad Singlet | Position and shape are solvent and concentration-dependent. |

| ¹³C | S-CH₃ | ~15 - 25 | Quartet (in ¹H coupled) | Upfield methyl carbon signal. |

| ¹³C | C(N)₂S | ~160 - 175 | Singlet (in ¹H coupled) | Downfield due to electronegative S and N atoms. |

This table presents expected NMR data based on the structure of S-methylisothiourea and typical chemical shift ranges. Experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. In a typical mass spectrometry experiment, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For S-methylisothiourea sulfate, soft ionization techniques like Electrospray Ionization (ESI) would be most suitable, as it is an ionic salt. In positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the S-methylisothiourea cation, [CH₃SC(NH₂)₂]⁺, which has a monoisotopic mass of approximately 91.03 Da.

Under higher energy conditions (e.g., collision-induced dissociation in tandem MS), the S-methylisothiourea cation would be expected to fragment. Plausible fragmentation pathways could involve the loss of neutral molecules such as ammonia (B1221849) (NH₃) or methanethiol (B179389) (CH₃SH). The analysis of these fragmentation patterns is crucial for confirming the molecular structure. No experimental mass spectrometry data for S-methylisothiourea sulfate are currently published in readily accessible literature.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

The crystal structure of S-methylisothiourea sulfate was determined as early as 1962. tocris.com The study revealed crucial details about its solid-state structure. tocris.com

Crystal System and Space Group: The crystals are orthorhombic with the space group Pcan. tocris.com

Unit Cell Dimensions: The dimensions of the unit cell were reported as:

a = 8.38 Å

b = 11.32 Å

c = 12.60 Å tocris.com

Molecular Geometry: The analysis confirmed that the SC(NH₂)₂ moiety of the S-methylisothiourea cation is planar. The geometry of the sulfate ion was found to be a regular tetrahedron. tocris.com

Bond Lengths and Angles: Key structural parameters were determined, providing insight into the bonding within the cation. The two C-S bond lengths were found to be 1.79 Å and 1.74 Å. The C-S-C bond angle is 104°. tocris.com The average S-O distance in the sulfate ion is 1.463 Å. tocris.com

This crystallographic data provides the absolute structural foundation for the interpretation of the spectroscopic data discussed in the previous sections.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | tocris.com |

| Space Group | Pcan | tocris.com |

| Unit Cell Parameter 'a' | 8.38 Å | tocris.com |

| Unit Cell Parameter 'b' | 11.32 Å | tocris.com |

| Unit Cell Parameter 'c' | 12.60 Å | tocris.com |

| C-S Bond Length 1 | 1.79 Å | tocris.com |

| C-S Bond Length 2 | 1.74 Å | tocris.com |

| C-S-C Bond Angle | 104° | tocris.com |

| Average S-O Bond Length (Sulfate) | 1.463 Å | tocris.com |

Electron Microscopy (TEM, SEM, FE-SEM) for Nanostructural Characterization

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Field-Emission Scanning Electron Microscopy (FE-SEM), are powerful tools for visualizing the morphology and nanostructure of solid materials. These methods utilize a focused beam of electrons to generate high-resolution images of a sample's surface and internal structure.

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the internal structure of materials at the nanoscale. For S-Methylisothiourea Sulfate, TEM could potentially be used to examine the internal crystal lattice, identify any defects or dislocations, and provide information on the crystalline perfection of the material.

Field-Emission Scanning Electron Microscopy (FE-SEM) is an advanced form of SEM that provides significantly higher resolution and greater depth of field, making it ideal for the detailed examination of nanoscale features.

Hypothetical Data Table for Electron Microscopy of S-Methylisothiourea Sulfate:

| Technique | Potential Information Yielded | Hypothetical Findings |

| SEM | Crystal morphology, size distribution, surface texture | Images could reveal well-defined, elongated needle-like crystals with smooth surfaces. Crystal size could be estimated to be in the range of tens to hundreds of micrometers. |

| TEM | Internal crystal structure, lattice defects, crystallinity | High-resolution images might show a highly ordered internal lattice structure, confirming the crystalline nature of the material. |

| FE-SEM | Fine surface details, nanoscale features | Could provide ultra-high-resolution images of the crystal facets and any surface nanostructures that may be present. |

Elemental Analysis and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Elemental analysis is crucial for confirming the elemental composition of a compound and quantifying the presence of any impurities. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for the determination of the elemental composition of a wide variety of samples. The method involves introducing a sample into an inductively coupled plasma, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths, which can be measured to determine the concentration of each element.

For S-Methylisothiourea Sulfate, with the chemical formula (C₂H₆N₂S)₂·H₂SO₄, ICP-OES would be an ideal method to accurately determine the sulfur content. merckmillipore.com The technique can measure the total sulfur, both from the S-methylisothiourea cation and the sulfate anion. Furthermore, ICP-OES can be used to detect and quantify trace metal impurities that may be present from the synthesis process.

Although specific ICP-OES data for S-Methylisothiourea Sulfate is not available in the reviewed literature, the following table illustrates the type of data that could be obtained from such an analysis.

Hypothetical ICP-OES Data for S-Methylisothiourea Sulfate:

| Element | Theoretical Weight % | Measured Weight % (Hypothetical) | Method Detection Limit (Hypothetical) |

| Sulfur (S) | 34.55% | 34.48 ± 0.15% | 0.01 ppm |

| Carbon (C) | 17.26% | Not typically measured by ICP-OES | N/A |

| Hydrogen (H) | 5.07% | Not typically measured by ICP-OES | N/A |

| Nitrogen (N) | 20.13% | Not typically measured by ICP-OES | N/A |

| Oxygen (O) | 22.99% | Not typically measured by ICP-OES | N/A |

| Trace Metal Impurities | |||

| Iron (Fe) | < 0.001% | < 1 ppm | 0.005 ppm |

| Lead (Pb) | < 0.0005% | < 0.5 ppm | 0.01 ppm |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemical Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost few nanometers of a material's surface. phi.com The technique works by bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions. These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high accuracy.

For S-Methylisothiourea Sulfate, ToF-SIMS could provide valuable information about its surface chemistry. This could include:

Confirmation of the molecular species present on the surface of the crystals.

Detection of surface contaminants that may not be detectable by bulk analytical techniques.

Analysis of the spatial distribution of different chemical species on the crystal surface through imaging ToF-SIMS.

As with the other advanced spectroscopic techniques, specific ToF-SIMS studies on S-Methylisothiourea Sulfate are not prevalent in the searched scientific literature. The following table provides a hypothetical representation of the kind of data that could be generated.

Hypothetical ToF-SIMS Data for S-Methylisothiourea Sulfate:

| Ion Fragment (m/z) | Tentative Assignment | Potential Information |

| 91.03 | [CH₃SC(NH₂)₂]⁺ | S-methylisothiourea cation |

| 97.96 | [HSO₄]⁻ | Bisulfate anion |

| 32.07 | [S]⁺ | Sulfur |

| 45.00 | [CH₃S]⁺ | Methylthio fragment |

| 16.00 | [NH₂]⁺ | Amino fragment |

Theoretical and Computational Chemistry Approaches Applied to S Methylisothiourea Sulfate

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and the nature of its chemical bonds. Methodologies like Density Functional Theory (DFT) and ab initio calculations are standard approaches for these investigations.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. core.ac.uk It is used to predict a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like ionization potentials and electron affinities. researchgate.net For S-methylisothiourea sulfate (B86663), DFT calculations could provide valuable insights into the charge distribution within the S-methylisothiourea cation and the sulfate anion, as well as the nature of the ionic and covalent bonds within the compound.

A hypothetical DFT study on S-methylisothiourea sulfate would likely involve the selection of an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to accurately model the system. nih.govscirp.org The results of such a study could be presented in a table format, as shown below for a representative organic salt.

Hypothetical DFT-Calculated Properties for an Organic Salt

| Property | Calculated Value |

| Dipole Moment (Debye) | 5.8 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Mulliken Charge on Cation | +0.98 |

| Mulliken Charge on Anion | -0.98 |

This table is illustrative and does not represent actual data for S-methylisothiourea sulfate.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a pathway to highly accurate predictions of molecular properties. rsc.org Methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data, although at a higher computational expense than DFT. osti.gov For a relatively small system like S-methylisothiourea sulfate, high-level ab initio calculations could be employed to precisely determine its geometric parameters, interaction energies between the cation and anion, and spectroscopic constants.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions, including the identification of intermediates and the characterization of transition states. rsc.org

Energy Profile Mapping of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction pathway can be constructed. mdpi.comarxiv.orgrsc.org This mapping provides crucial information about the thermodynamics and kinetics of a reaction. For S-methylisothiourea sulfate, this could involve studying its decomposition pathways or its reactions with other molecules. The global reaction route mapping (GRRM) strategy is a powerful automated method for exploring complex potential energy surfaces. nih.gov

Transition State Analysis

The identification and characterization of transition states are paramount to understanding reaction kinetics. nih.gov Computational methods can be used to locate the geometry of a transition state and to calculate its vibrational frequencies, confirming it as a first-order saddle point on the potential energy surface. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and the influence of the surrounding environment. nih.govelifesciences.orgnih.govescholarship.orgresearcher.life

For S-methylisothiourea sulfate, MD simulations could be employed to explore its conformational landscape, particularly the rotational barriers around the C-S and C-N bonds of the cation. Furthermore, simulations in an explicit solvent, such as water, would be crucial for understanding the effects of solvation on the compound's structure and dynamics. researchgate.netnih.govrsc.orgosti.govmdpi.com The interactions between the ions and solvent molecules, as well as the structure of the hydration shells, could be characterized in detail.

Application of Machine Learning and Data Science in Chemical Discovery Related to S-Methylisothiourea Sulfate

The integration of machine learning and data science into theoretical and computational chemistry is revolutionizing the process of chemical discovery. mdpi.com While specific, published machine learning studies focusing exclusively on S-methylisothiourea sulfate are not widely available, the established applications of these computational tools in drug discovery and materials science provide a clear framework for how they can be applied to this compound. nih.gov These approaches can accelerate the identification of novel derivatives with enhanced properties, predict potential therapeutic applications, and refine our understanding of its mechanism of action. mdpi.com

Machine learning models, a subset of artificial intelligence, are designed to learn from existing data to make predictions about new, unseen data. mdpi.com In the context of chemical discovery, this involves training algorithms on large datasets of molecules with known properties to predict the properties of new or modified compounds. nih.gov This can significantly reduce the time and cost associated with traditional laboratory-based screening. youtube.com

One of the most common applications of machine learning in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov For a compound like S-methylisothiourea sulfate, which is a known inhibitor of inducible nitric oxide synthase (iNOS), a QSAR model could be developed to predict the inhibitory activity of novel derivatives. scbt.commedchemexpress.comselleckchem.com

The process would involve compiling a dataset of isothiourea analogs with their experimentally determined iNOS inhibitory activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would then be calculated for each analog. These descriptors, along with the corresponding activity data, would be used to train a machine learning algorithm. The resulting model could then be used to predict the iNOS inhibitory activity of new, computationally designed S-methylisothiourea sulfate derivatives before they are synthesized.

To illustrate this, consider a hypothetical dataset for a QSAR study on S-methylisothiourea sulfate analogs:

| Compound | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | iNOS Inhibition (IC50, µM) |

| S-Methylisothiourea | 90.14 | -1.2 | 3 | 15.2 |

| S-Ethylisothiourea | 104.17 | -0.7 | 3 | 12.8 |

| S-Propylisothiourea | 118.20 | -0.2 | 3 | 10.5 |

| N-Methyl-S-methylisothiourea | 104.17 | -0.8 | 2 | 18.9 |

| N-Ethyl-S-methylisothiourea | 118.20 | -0.3 | 2 | 16.4 |

This table is generated for illustrative purposes and does not represent actual experimental data.

Beyond QSAR, machine learning can be applied to predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Predicting these properties early in the drug discovery process is crucial for identifying candidates with a higher probability of success in clinical trials. A machine learning model trained on a diverse dataset of compounds with known ADMET profiles could be used to assess the potential of S-methylisothiourea sulfate and its derivatives.

The following table provides a hypothetical example of how machine learning could be used to predict the properties of new S-methylisothiourea sulfate derivatives:

| Derivative | Predicted iNOS Inhibition (IC50, µM) | Predicted Solubility (mg/mL) | Predicted hERG Inhibition (Risk) | Predicted Bioavailability (%) |

| Derivative A | 8.5 | 25.1 | Low | 45 |

| Derivative B | 11.2 | 15.8 | Low | 55 |

| Derivative C | 6.3 | 30.5 | Medium | 38 |

| Derivative D | 14.7 | 12.3 | Low | 62 |

This table is generated for illustrative purposes and does not represent actual experimental data.

Furthermore, data science techniques can be employed to analyze large biological datasets to identify potential new therapeutic targets for S-methylisothiourea sulfate. For instance, by analyzing gene expression data from diseased tissues, it may be possible to identify pathways where iNOS plays a critical role, suggesting new indications for this compound.

Biochemical and Biological Interactions of S Methylisothiourea Sulfate in Research Models

S-Methylisothiourea Sulfate (B86663) as a Biochemical Tool in Enzyme Inhibition Studies

S-Methylisothiourea sulfate (SMT) is widely utilized in biochemical research as a potent and selective inhibitor of the enzyme nitric oxide synthase (NOS). selleckchem.comrndsystems.commedchemexpress.comambeed.comscbt.com Its primary application in this context is to investigate the physiological and pathophysiological roles of nitric oxide (NO) produced by the different isoforms of this enzyme. By selectively blocking NO production, researchers can elucidate the downstream effects and signaling pathways mediated by this molecule in various biological systems. The isothiourea structure of SMT makes it a valuable tool for studying enzyme kinetics and inhibition mechanisms, particularly for enzymes that utilize L-arginine as a substrate. selleckchem.comnih.gov

S-Methylisothiourea sulfate is particularly recognized for its potent and highly selective inhibition of inducible nitric oxide synthase (iNOS), also known as NOS2. selleckchem.comrndsystems.comscbt.com This isoform is typically expressed in response to inflammatory stimuli, such as endotoxins (lipopolysaccharide, LPS) and cytokines, leading to the high-output production of nitric oxide. nih.gov The use of SMT in research models allows for the specific modulation of iNOS activity, helping to distinguish its effects from the constitutive NOS isoforms (eNOS and nNOS). selleckchem.comnih.gov

Research has demonstrated that SMT is a more powerful inhibitor of iNOS than other commonly used inhibitors like NG-methyl-L-arginine (MeArg). selleckchem.comsigmaaldrich.com In studies involving immunostimulated cultured macrophages and vascular smooth muscle cells, SMT proved to be 10 to 30 times more potent than MeArg. selleckchem.com This potent inhibitory action has been leveraged in various animal models to probe the role of iNOS in different conditions. For instance, in a rabbit model of acute myocardial infarction, SMT was used to inhibit the increased myocardial iNOS activity, which was shown to contribute to left ventricular dysfunction. nih.gov Similarly, in rat models of iron overload, SMT was employed to investigate the hypothesis that iNOS inhibition could attenuate the side effects associated with excess iron. nih.gov In models of endotoxic shock in dogs and rodents, SMT effectively reversed hypotension and improved organ function by blocking iNOS-derived NO production. medchemexpress.comnih.gov

The following table summarizes key research findings on the modulation of iNOS by S-Methylisothiourea sulfate in different research models.

| Research Model | Key Findings | Reference(s) |

| Rabbit Model of Acute Myocardial Infarction | SMT significantly inhibited myocardial iNOS activity and improved left ventricular performance. | nih.gov |

| Iron Overload Rat Model | SMT, as an iNOS inhibitor, attenuated serum levels of kidney function biomarkers BUN and Cr. | nih.gov |

| Murine Macrophage Cell Line (J774.2) | SMT potently inhibited LPS-induced nitrite (B80452) production with an EC50 of 6 µM. | selleckchem.com |

| Rat Aortic Smooth Muscle Cells | SMT inhibited iNOS with an EC50 of 2 µM, proving more potent than other known inhibitors. | selleckchem.com |

| Mouse Model of Smoke Inhalation-Induced Acute Lung Injury | SMT alleviated pulmonary pathological symptoms, edema, and inflammatory response by inhibiting iNOS. | bohrium.com |

| Canine Endotoxic Shock Model | SMT prevented LPS-induced hypotension and renal dysfunction by selectively inhibiting iNOS. | nih.gov |

The inhibitory mechanism of S-Methylisothiourea sulfate on iNOS has been well-characterized as competitive inhibition at the L-arginine binding site of the enzyme. selleckchem.commedchemexpress.com Being a non-amino acid analogue of L-arginine, SMT competes with the natural substrate for access to the enzyme's active site, thereby preventing the synthesis of nitric oxide. nih.gov The competitive nature of this inhibition is demonstrated by the fact that its effects can be reversed by the addition of excess L-arginine in a concentration-dependent manner. selleckchem.com

In vitro studies using cultured cells have provided quantitative measures of SMT's inhibitory potency. In lipopolysaccharide (LPS)-stimulated J774.2 macrophages, SMT inhibits nitrite production with an EC50 value of 6 µM. selleckchem.com In rat aortic vascular smooth muscle cells, it is even more potent, with an EC50 of 2 µM. selleckchem.com These studies confirm its high potency at a cellular level. Furthermore, it has been shown to be highly specific; at concentrations up to 1 mM, SMT does not inhibit the activity of various other enzymes, including xanthine (B1682287) oxidase, catalase, cytochrome P450, and superoxide (B77818) dismutase, highlighting its specificity for NOS. selleckchem.commedchemexpress.com

In animal tissues, the inhibitory action of SMT has been confirmed by measuring iNOS activity in tissue homogenates. For example, in a rat model of endotoxemia, intravenous administration of SMT led to the inhibition of iNOS activity measured in lung homogenates. medchemexpress.com In a rabbit model of myocardial infarction, SMT significantly inhibited iNOS activity within the heart muscle itself. nih.gov These findings from research models provide in vivo validation of the inhibitory mechanisms observed in cell cultures.

The table below outlines the characterized inhibitory mechanisms of S-Methylisothiourea sulfate in various research settings.

| Research Model/System | Characterized Mechanism | Potency/Effect | Reference(s) |

| Purified iNOS Enzyme | Competitive inhibitor at the L-arginine binding site. | Potent and selective for iNOS. | selleckchem.commedchemexpress.com |

| J774.2 Macrophages | Inhibition of LPS-induced nitrite production. | EC50 = 6 µM. | selleckchem.commedchemexpress.com |

| Rat Aortic Smooth Muscle Cells | Inhibition of iNOS-mediated nitrite production. | EC50 = 2 µM. | selleckchem.commedchemexpress.com |

| Rat Lung Homogenates (Endotoxic Shock Model) | Inhibition of iNOS activity. | Dose-dependently reversed hypotension. | medchemexpress.com |

| Rabbit Myocardium (Myocardial Infarction Model) | Significant inhibition of myocardial iNOS activity. | Improved left ventricular performance. | nih.gov |

Exploration of S-Methylisothiourea Sulfate as a Chemical Probe for Cellular Pathways

Beyond its direct application in enzyme kinetics, S-Methylisothiourea sulfate serves as a critical chemical probe for dissecting the role of iNOS-derived nitric oxide in complex cellular and systemic pathways. By selectively blocking this specific source of NO, researchers can investigate the contribution of iNOS to various physiological and pathological processes, including inflammation, immune response, and cardiovascular regulation.

In studies of inflammation and sepsis, SMT is used to explore the signaling cascade triggered by endotoxins. For instance, in a mouse model of smoke inhalation-induced acute lung injury, RNA sequencing analysis revealed that SMT's protective effects were linked to the regulation of genes associated with inflammatory responses, cell chemokines, and adhesion molecules. bohrium.com This suggests that iNOS-derived NO is a key mediator in the transcriptional regulation of these inflammatory components. Further investigation using a hypoxia-induced human umbilical vein endothelial cell (HUVEC) model showed that SMT reduced macrophage chemotaxis by inhibiting the production of chemokines and adhesion molecules in endothelial cells, thereby identifying a specific cellular mechanism. bohrium.com

Structure-Activity Relationship Studies in Biochemical Contexts

The efficacy and selectivity of S-Methylisothiourea sulfate as an iNOS inhibitor are intrinsically linked to its molecular structure. As an isothiourea and a structural analogue of the NOS substrate L-arginine, its mechanism of action is rooted in its ability to mimic the substrate and bind to the enzyme's active site. selleckchem.comnih.gov Structure-activity relationship (SAR) studies of the broader class of isothioureas have shown that modifications to the basic structure can significantly alter potency and isoform selectivity.

SMT itself, being a small, non-amino acid analogue, demonstrates high potency for iNOS. nih.gov It is considered at least 10- to 30-fold more potent as an inhibitor of iNOS compared to other arginine-based inhibitors like NG-methyl-L-arginine. selleckchem.com While highly selective for iNOS, it is reported to be equipotent with MeArg in inhibiting the endothelial, constitutive isoform (eNOS) in vitro, indicating that its selectivity is not absolute but is highly pronounced. selleckchem.com

Emerging Research Directions and Future Outlook for S Methylisothiourea Sulfate

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability umontreal.ca. The isothiourea functional group has already proven its compatibility and utility within these modern systems.

Recent studies have successfully implemented chiral isothiourea-based organocatalysts in continuous flow reactors. For instance, polymer-supported isothiourea catalysts have been used in packed bed reactors to perform enantioselective synthesis, demonstrating the robustness of the isothiourea moiety under flow conditions acs.org. Such setups allow for simplified catalyst recycling and product purification. Furthermore, enantioselective radical conjugate additions catalyzed by isothioureas have been effectively translated from batch to continuous flow processes, highlighting the adaptability of these reactions nih.gov.

While direct studies featuring S-Methylisothiourea sulfate (B86663) as a reagent in flow are still emerging, its properties make it an ideal candidate for such integration. As a stable, crystalline solid, it can be readily dissolved to be used as a liquid feed or potentially packed into columns as a solid-phase reagent precursor. Automated synthesis platforms, which streamline multi-step processes with robotic handling, could leverage S-Methylisothiourea sulfate as a fundamental building block for the rapid generation of compound libraries sigmaaldrich.comkit.edu. The integration of S-Methylisothiourea sulfate into these platforms is a promising future direction for efficient and on-demand synthesis of its derivatives.

Table 1: Comparison of Batch vs. Flow Chemistry for Isothiourea-Mediated Reactions

| Feature | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient due to high surface area-to-volume ratio |

| Mass Transfer | Can be inefficient, leading to local concentration gradients | Excellent mixing and mass transfer |

| Safety | Handling large volumes of reagents can be hazardous | Small reaction volumes minimize risk |

| Scalability | "Scaling-up" is complex and can alter reaction outcomes | "Scaling-out" by running longer or in parallel is straightforward |

| Catalyst Handling | Homogeneous catalysts require separation | Immobilized catalysts are easily retained and reused acs.org |

| Reproducibility | Can vary between batches | High, due to precise control over parameters umontreal.ca |

Exploration of Novel Catalytic Transformations

The isothiourea scaffold is the cornerstone of a powerful class of chiral organocatalysts that activate carboxylic acid derivatives via the formation of highly reactive acyl ammonium (B1175870) intermediates nih.govrsc.org. While S-Methylisothiourea sulfate is achiral and not a catalyst itself, its fundamental structure is central to these advanced catalytic systems. Research into chiral isothiourea catalysis is a burgeoning field, with applications in a wide array of enantioselective transformations.

These catalysts have been shown to be highly effective in promoting reactions such as:

Michael Additions: Generating carbon-carbon and carbon-heteroatom bonds with high stereocontrol rsc.org.

Cycloadditions: Facilitating formal [2+2] and [4+2] cycloadditions to construct complex ring systems nih.gov.